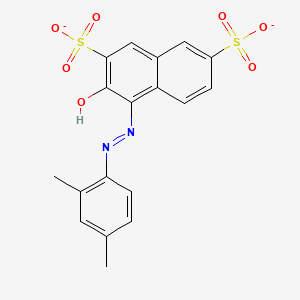

Acid red 26(2-)

Description

Significance of Azo Dyes in Contemporary Chemical and Environmental Research

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting 60-70% of all dyes used in industries such as textiles, leather, paper, food, and cosmetics. researchgate.net Their chemical structure is characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore, linking two aromatic systems. jchemrev.comsustainability-directory.com The popularity of azo dyes stems from their ease of synthesis, cost-effectiveness, and the wide range of vibrant colors they can produce, particularly in the red, orange, and yellow spectra. researchgate.netjchemrev.comsustainability-directory.com

The very properties that make azo dyes desirable for industrial applications—their chemical stability and colorfastness—also make them significant subjects of environmental research. sustainability-directory.com A substantial portion of these dyes, estimated at 15-50%, does not bind to fibers during the dyeing process and is consequently released into industrial wastewater. nih.gov Due to their complex aromatic structures, azo dyes are resistant to natural degradation processes, leading to their persistence in the environment. researchgate.netsustainability-directory.com This persistence is a primary driver of research, as the discharge of dye-laden effluents into water bodies can block sunlight penetration, inhibiting photosynthesis in aquatic plants and disrupting entire ecosystems. researchgate.net

Furthermore, contemporary research is heavily focused on the toxicological implications of azo dyes and their degradation products. researchgate.netmdpi.com Under certain conditions, the azo bond can be reductively cleaved to form aromatic amines, some of which are known to be toxic, mutagenic, and carcinogenic. nih.govmdpi.comtandfonline.com This potential for forming hazardous byproducts has prompted extensive investigation into the environmental fate of these compounds and has spurred the development of advanced methods for their removal from wastewater. mdpi.com Consequently, azo dyes are frequently used as model compounds in studies aimed at creating and optimizing new materials and technologies for environmental remediation, including advanced oxidation processes, bioremediation, and novel adsorbent materials. jchemrev.combrazilianjournals.com.br

Distinctive Research Trajectories for Acid Red 26(2-)

Acid Red 26 (also known as Ponceau MX or C.I. 16150) is a synthetic monoazo dye that has become a focal point for several distinct lines of scientific inquiry, primarily due to its widespread use and environmental presence. chemimpex.commdpi.com Research on this specific compound provides valuable insights into the broader challenges posed by azo dyes.

One of the most prominent research trajectories for Acid Red 26 is its use as a model pollutant in the development of environmental remediation technologies . researchgate.net Scientists have extensively studied its degradation through various advanced oxidation processes. A significant area of this research is photocatalysis, where semiconductor materials are used to break down the dye molecule. For instance, studies have demonstrated the effective photocatalytic degradation of Acid Red 26 using catalysts like graphitic carbon nitride (g-C3N4) under UV-A light. mdpi.comresearchgate.net This research investigates how factors such as catalyst dosage, pH, and the chemical matrix of the water affect degradation efficiency. mdpi.comresearchgate.net The mechanisms of degradation are also a key focus, with studies identifying that the process involves oxidation, dealkylation, and cleavage of the azo bond, leading to various intermediate products before eventual mineralization. mdpi.comresearchgate.net Other research has explored the high catalytic activity of iridium nanoparticles for its oxidative degradation. moleculardepot.com

A second major research trajectory involves the development of analytical methods for the detection and quantification of Acid Red 26. Given its use in products and its status as a potential pollutant, accurate and sensitive detection methods are crucial. Research in this area has focused on employing and refining techniques like ion-interaction high-performance liquid chromatography (HPLC) to separate and identify Acid Red 26 from other sulfonated azo dyes in water samples. researchgate.netnajah.edu An Ultra-High-Performance Liquid Chromatography (UPLC) system combined with an Orbitrap mass spectrometer has also been validated for the simultaneous determination of Acid Red 26 and other water-soluble azo dyes in soft drinks. researchgate.net

The third significant area of research is toxicology and ecotoxicology . Acid Red 26 is often included in studies investigating the broader health and environmental impacts of azo dyes. Research has highlighted its potential carcinogenic and genotoxic characteristics, underscoring the risks it may pose to industrial workers and aquatic life. nih.gov Ecotoxicity studies are often coupled with degradation experiments to assess whether the breakdown of Acid Red 26 leads to detoxification or the formation of more harmful intermediate products. mdpi.com For example, the toxicity of the treated water has been evaluated using microalgae, showing that while the process can achieve nearly full detoxification, a temporary increase in toxicity can occur depending on the intermediates formed. mdpi.com

Finally, Acid Red 26 is utilized as a biochemical reagent and biological stain . chemimpex.commedchemexpress.com It is employed in laboratory settings for staining cellular structures for microscopic visualization, such as in Masson's trichrome stain. chemimpex.commoleculardepot.com

Data Tables

Table 1: Physicochemical Properties of Acid Red 26

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | chemimpex.com |

| Synonyms | Ponceau MX, Ponceau R, Xylidine Ponceau 2R, C.I. 16150 | chemimpex.commedchemexpress.com |

| CAS Number | 3761-53-3 | chemimpex.com |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | chemimpex.com |

| Molecular Weight | 480.42 g/mol | chemimpex.com |

| Appearance | Red powder | chemimpex.com |

| Key Structural Features | Monoazo group (-N=N-), two sulfonic acid groups (-SO₃H) | |

Table 2: Summary of Research Findings on Acid Red 26 Degradation

| Research Focus | Key Findings | References |

|---|---|---|

| Photocatalysis with g-C₃N₄ | High clearance rates were achieved in both synthetic and real municipal wastewater under UV-A light. Degradation involves oxidation and dealkylation. The significance of h⁺ and O₂• reactive species was demonstrated. | mdpi.comresearchgate.net |

| Oxidative Degradation with Iridium Nanoparticles | Iridium nanoparticles demonstrated high catalytic activity in the degradation of Acid Red 26. | moleculardepot.com |

| Ecotoxicity During Degradation | Photocatalytic treatment led to nearly full detoxification in pure water. An initial increase in toxicity was observed in municipal wastewater, likely due to the complex chemical matrix, before eventual detoxification. | mdpi.com |

| Analytical Detection (HPLC) | An ion-interaction HPLC method was developed for the rapid separation and determination of Acid Red 26 and other sulfonated azo dyes. | najah.edu |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYARFHFWYKNLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O7S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Acid Red 26 2

Synthetic Approaches and Reaction Conditions for Acid Red 26(2-)

Acid Red 26, a monoazo dye, is synthesized through a well-established industrial process involving diazotization followed by a coupling reaction. worlddyevariety.comorganic-chemistry.org The primary reactants for this synthesis are 2,4-dimethylbenzenamine and 3-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.comsmolecule.com

The synthesis is typically carried out in an aqueous medium under acidic conditions, often using hydrochloric acid. Maintaining a low temperature throughout the reaction is crucial to ensure the stability of the intermediate diazonium salt. savemyexams.com Industrial production focuses on optimizing reaction parameters such as pH and temperature to maximize yield and purity, often employing efficient mixing techniques to promote the coupling reaction. The final product is then isolated and purified through methods like filtration and recrystallization.

Diazotization and Coupling Reaction Mechanisms

The synthesis of Acid Red 26 begins with the diazotization of 2,4-dimethylbenzenamine. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid at a temperature below 10°C. savemyexams.comscience-revision.co.uk The resulting diazonium salt is a highly reactive electrophile due to the excellent leaving group ability of dinitrogen (N₂). science-revision.co.uk

The subsequent step is the azo coupling reaction, which is a classic example of electrophilic aromatic substitution. science-revision.co.ukwikipedia.org The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, 3-hydroxynaphthalene-2,7-disulfonic acid. science-revision.co.uk The coupling reaction generally occurs at the para position of the activated aromatic ring. science-revision.co.ukwikipedia.org In the case of 3-hydroxynaphthalene-2,7-disulfonic acid, the hydroxyl group activates the naphthalene (B1677914) ring, directing the substitution. The reaction is typically carried out under slightly alkaline conditions (pH 8-11) to facilitate the formation of the more nucleophilic phenoxide ion, which enhances the rate of coupling. jove.com The extended conjugated system formed by the azo linkage (-N=N-) between the two aromatic rings is responsible for the characteristic color of the dye. science-revision.co.uk

Chemical Modifications and Derivative Synthesis of Acid Red 26(2-)

The chemical structure of Acid Red 26 allows for various modifications, leading to the synthesis of a range of derivatives. These modifications primarily target the azo bond and the aromatic rings.

Oxidative Transformation Pathways and Derivative Formation

The azo linkage in Acid Red 26 is susceptible to oxidation, which can lead to the degradation of the dye. Common oxidizing agents used in these transformations include potassium permanganate (B83412) and hydrogen peroxide. Studies have also investigated the catalytic oxidative degradation of Acid Red 26 using agents like hexacyanoferrate(III) in the presence of iridium nanoparticles. iwaponline.comnih.gov The degradation process often involves the cleavage of the azo bond, resulting in the formation of smaller, less hazardous compounds such as carboxylic acids and substituted carboxylic acids. iwaponline.comnih.gov Photocatalytic degradation using catalysts like graphitic carbon nitride (g-C₃N₄) under UV or visible light has also been explored, with proposed mechanisms involving oxidation, dealkylation, and cleavage of the methoxy (B1213986) group. researchgate.netresearchgate.net

Reductive Cleavage Mechanisms and Product Characterization

The azo bond of Acid Red 26 can be cleaved under reductive conditions. This reductive cleavage typically breaks the -N=N- bond, resulting in the formation of two separate aromatic amines. researchgate.net For Acid Red 26, this would yield 2,4-dimethylbenzenamine and an aminonaphthol disulfonic acid derivative. This process is a common metabolic pathway for azo dyes and can also be achieved through chemical reduction. For instance, photocatalytic reduction using TiO₂ in the presence of a hole scavenger like formate (B1220265) can lead to the reductive cleavage of the azo bond, forming aromatic anilines. mdpi.com The resulting amine products can potentially be recovered and reused for the synthesis of new dyes. researchgate.net

Substitution Reactions and Resulting Structural Diversity

The aromatic rings of Acid Red 26 can undergo substitution reactions, allowing for the introduction of various functional groups and leading to a diverse range of derivatives. The sulfonic acid groups present on the naphthalene ring can potentially participate in substitution reactions, although this is less common than reactions on the aromatic rings themselves. More typically, further electrophilic substitution reactions could be directed to the aromatic rings, depending on the existing substituents and reaction conditions. For example, halogenation or nitration could introduce new functional groups, altering the dye's properties. The synthesis of other azo dyes often involves using different substituted anilines or phenols/naphthols in the initial diazotization and coupling steps, demonstrating the broad structural diversity achievable through substitution on the precursor molecules. iipseries.orgscirp.org

Spectroscopic and Advanced Analytical Characterization of Acid Red 26 2

Advanced Spectroscopic Techniques for Molecular Elucidation

Advanced spectroscopic techniques are crucial for elucidating the molecular structure and properties of chemical compounds like Acid Red 26. These methods provide insights into the electronic transitions, vibrational modes, and the precise arrangement of atoms within the molecule.

Ultraviolet-Visible Spectroscopy Applications in Acid Red 26(2-) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying Acid Red 26, particularly in the context of its degradation. The absorption spectrum of Acid Red 26 in aqueous solutions shows a characteristic maximum absorption wavelength (λmax) in the visible region, which is attributed to the chromophore containing the azo linkage (-N=N-). iwaponline.com

In degradation studies, the decrease in the intensity of this main absorption band is monitored to determine the extent of decolorization. For instance, during the oxidative degradation of Acid Red 26 using iridium nanoparticles, the reaction was systematically investigated at the λmax of 507 nm. iwaponline.comresearchgate.net The disappearance of this peak, along with the emergence of new bands at different wavelengths, confirms the breakdown of the dye's chromophoric structure. iwaponline.com

The pH of the solution can influence the UV-Vis spectrum of Acid Red 26. Studies on similar azo dyes have shown that changes in pH can lead to shifts in the absorption maxima, indicating the presence of different tautomeric forms (azo-hydrazone equilibrium) of the dye molecule in solution. researchgate.net For example, the UV-Vis spectra of Acid Red 26 at different pH values reveal the prevalence of specific molecular structures within a certain pH range. researchgate.netresearchgate.net

Table 1: UV-Vis Absorption Maxima of Acid Red 26 in Degradation Studies

| Study Context | Wavelength (λmax) | Reference |

|---|---|---|

| Oxidative degradation with iridium nanoparticles | 507 nm | researchgate.net, iwaponline.com |

| General degradation monitoring | 507 nm | iwaponline.com |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within the Acid Red 26 molecule. These techniques are complementary, with FTIR being sensitive to polar bonds and asymmetrical vibrations, while Raman is better for analyzing non-polar and symmetrical bonds. thermofisher.comskemman.is

FTIR spectroscopy has been used to characterize molecularly imprinted polymers designed for the removal of Acid Red 26. researchgate.net The spectra show characteristic peaks corresponding to the various functional groups present in the polymer and the dye. researchgate.net In degradation studies, FTIR analysis of intermediates helps in identifying the changes in functional groups as the parent dye molecule breaks down. nih.gov For instance, the disappearance of peaks associated with the azo group and the appearance of new peaks can indicate the formation of degradation products like carboxylic acids. iwaponline.comresearchgate.net

Raman spectroscopy is also a valuable tool for analyzing Acid Red 26. It can provide a unique "fingerprint" of the molecule. thermofisher.com However, fluorescence from the dye or impurities can sometimes interfere with the Raman signal. skemman.is Surface-Enhanced Raman Spectroscopy (SERS) can be employed to overcome this limitation and enhance the signal, allowing for detection at low concentrations and under various pH conditions. researchgate.netresearchgate.net Raman studies, in conjunction with UV-Vis spectroscopy, have been used to investigate the azo-hydrazone tautomerism of Acid Red 26 in solution at different pH levels. researchgate.net

Table 2: Key Spectroscopic Techniques and Their Applications for Acid Red 26

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| FTIR | Characterization of functional groups | Identifies changes in bonding during degradation. | researchgate.net, nih.gov |

| Raman | Molecular fingerprinting, tautomerism studies | Provides structural information and helps analyze molecular equilibrium. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. core.ac.uk It provides detailed information about the chemical environment of individual atoms (specifically protons and carbon-13) within a molecule, allowing for the precise determination of its connectivity and stereochemistry. core.ac.ukacs.org While specific NMR data for Acid Red 26 is not extensively detailed in the provided search results, the general application of NMR is crucial for confirming the structure of the dye and its transformation products. researchgate.netdb-thueringen.de For complex degradation products, multidimensional NMR techniques would be employed to establish the exact molecular structure. researchgate.net

Chromatographic and Electrophoretic Methodologies for Separation and Analysis

Chromatographic and electrophoretic techniques are essential for separating Acid Red 26 from complex mixtures and for its quantitative and qualitative analysis. These methods are particularly important in monitoring degradation processes and identifying the resulting products.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of Acid Red 26. iwaponline.comresearchgate.net Ion-interaction HPLC methods have been developed for the rapid separation and determination of a range of sulfonated azo dyes, including Acid Red 26. najah.edunajah.edu These methods often utilize a reversed-phase stationary phase (like RP-ODS) and a mobile phase containing an ion-interaction reagent to achieve good separation. najah.edunajah.edu

In degradation studies, HPLC is used to monitor the disappearance of the parent dye and the appearance of degradation products over time. iwaponline.comresearchgate.netcapes.gov.br For example, in the study of the oxidative degradation of Acid Red 26, HPLC analysis of the extracted products confirmed the breakdown of the dye. iwaponline.com The retention time of the pure dye in the HPLC chromatogram serves as a reference for its identification in samples. iwaponline.com

Table 3: HPLC Conditions for Acid Red 26 Analysis

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| RP-ODS | Acetonitrile–phosphate (B84403) buffer with butylamine | Spectrophotometric (460 nm) | najah.edu, najah.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Transformation Products and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification of transformation products and metabolites of Acid Red 26. iwaponline.comresearchgate.net This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

LC-MS/MS has been instrumental in analyzing the degradation products of Acid Red 26. In one study, the analysis of degradation products showed the formation of less hazardous compounds like carboxylic acids and substituted carboxylic acids. iwaponline.comresearchgate.net Methods using LC with electrospray ionization (ESI) tandem mass spectrometry (LC/ESI/MS/MS) have been established for the simultaneous separation and identification of several carcinogenic dyes, including Acid Red 26. researchgate.net These methods often use selected reaction monitoring (SRM) for high specificity and sensitivity. researchgate.netshimadzu.com The technique allows for the identification of metabolites by analyzing their mass-to-charge ratio and fragmentation patterns, which is crucial for understanding the degradation pathways. iwaponline.comresearchgate.netnih.govekb.eg

Table 4: LC-MS/MS for Analysis of Acid Red 26 and Related Compounds

| Ionization Mode | Application | Key Information Obtained | Reference |

|---|---|---|---|

| ESI (Negative/Positive Switching) | Simultaneous identification of carcinogenic dyes | Differentiation of dye classes in a single run. | researchgate.net |

| ESI | Analysis of degradation products | Identification of carboxylic acids as major products. | researchgate.net, iwaponline.com |

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of synthetic dyes like Acid Red 26(2-) due to its high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.netsci-hub.st Acid dyes, being anionic in nature, are well-suited for separation by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. nih.gov In CZE, charged molecules are separated based on their differential migration in an electric field. For anionic compounds like Acid Red 26(2-), the analysis is typically carried out in a basic buffer solution to ensure the analytes are negatively charged and the electroosmotic flow (EOF) is directed towards the cathode. nih.gov

The separation mechanism in CE is governed by the charge-to-mass ratio of the analytes. nih.gov However, other factors such as the presence of functional groups, interactions with the capillary wall, and solvation can also influence the electrophoretic mobility. nih.gov For complex mixtures or isomers with similar charge-to-mass ratios, Micellar Electrokinetic Capillary Chromatography (MEKC), a modification of CE that incorporates micelles in the buffer, can provide enhanced separation by introducing a pseudostationary phase. nih.gov

Several studies have demonstrated the successful application of CE for the analysis of Acid Red 26(2-) and other sulfonated azo dyes. For instance, a method was developed for the determination of dissociation constants of several sulfonated azo dyes, including Acid Red 26, using CE with diode array detection. sci-hub.st This method highlights the utility of CE in characterizing the physicochemical properties of these dyes. sci-hub.st Another study utilized ion-interaction high-performance liquid chromatography, a related technique, for the rapid separation of a mixture of sulfonated azo dyes, including Acid Red 26. najah.edu

The choice of background electrolyte (BGE) is crucial for achieving optimal separation in CE. The pH of the BGE affects the degree of ionization of the analytes and the magnitude of the EOF. nih.gov For acid dyes, a BGE with a pH above their pKa values is generally used to ensure they are in their anionic form. nih.gov Researchers have experimented with various buffer systems to optimize the separation of acid dyes. For example, a potassium dihydrogen phosphate buffer at pH 9 has been used, although at higher pH values, the migration can be too fast, leading to poor separation. nih.gov In cases where aqueous buffers are insufficient, non-aqueous capillary electrophoresis (NACE) using organic solvents can be an effective alternative. nih.gov

The following table summarizes typical CE conditions used for the analysis of acid dyes, including those similar to Acid Red 26(2-).

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused silica (B1680970), 50 µm I.D. | nih.gov |

| Background Electrolyte (BGE) | 10 mmol·L−1 potassium dihydrogen phosphate, pH 9 | nih.gov |

| Applied Voltage | 15 kV | sci-hub.st |

| Detection | Diode Array Detector (DAD) | sci-hub.st |

Advanced Detection Strategies for Trace Level Analysis of Acid Red 26(2-)

The detection of trace levels of Acid Red 26(2-) in various matrices necessitates the use of highly sensitive and selective analytical techniques. While UV-Vis spectrophotometry is commonly used for the quantification of dyes, its sensitivity may be insufficient for trace analysis, and it can be prone to interference from other compounds in the sample matrix. researchgate.netnih.gov Consequently, more advanced detection strategies, often coupled with powerful separation techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been developed.

Mass spectrometry (MS), particularly when used in tandem with liquid chromatography (LC-MS/MS), has become the gold standard for the trace analysis of synthetic dyes. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the unambiguous identification and quantification of target analytes even in complex samples. An UPLC-Orbitrap MS system was successfully used to develop and validate a method for the simultaneous determination of 11 water-soluble azo dyes, including Acid Red 26, in soft drinks. researchgate.netresearchgate.net

Electrospray ionization (ESI) is a commonly employed ionization source in LC-MS for the analysis of polar and ionic compounds like Acid Red 26(2-). researchgate.net The detection is often performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Other advanced detection methods that have been explored for the analysis of dyes include electrochemical techniques like voltammetry and polarography. najah.edu These methods can offer high sensitivity and are based on the reduction of the azo group in the dye molecule. najah.edu For instance, differential pulse-adsorptive cathodic stripping voltammetry (DP-AdCSV) at a hanging mercury drop electrode has been developed for the trace determination of some azo dyes. najah.edu

The following table summarizes various advanced detection techniques and their reported performance for the analysis of azo dyes, including Acid Red 26(2-).

| Technique | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| UPLC-ESI-MS/MS | Food | 0.3 - 1.4 ng g⁻¹ | researchgate.net |

| UPLC-Orbitrap MS | Soft Drinks | Not specified | researchgate.net |

| HPLC-DAD | Foodstuff | 0.01 - 0.05 µg mL⁻¹ | nih.gov |

| IEME-HPLC-UV | Not specified | 0.3 - 1.0 ng mL⁻¹ | nih.govfrontiersin.org |

| Voltammetry (DP-AdCSV) | Not specified | Submicromolar concentrations | najah.edu |

Analytical Validation and Rigor in Method Development for Acid Red 26(2-) Studies

Ensuring the reliability and accuracy of analytical data for Acid Red 26(2-) is paramount. This is achieved through rigorous method validation, a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters, as often guided by international standards like the ICH Q2(R1) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the concentration and the analytical response. For the analysis of Sudan dyes and Para Red by UPLC-ESI-MS/MS, linear matrix calibrations were achieved with regression coefficients (r²) greater than 0.9945. researchgate.net Similarly, a study on water-soluble azo dyes using UPLC-Orbitrap MS reported good linearity with r² values of ≥ 0.9998. researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. In the UPLC-ESI-MS/MS method for Sudan dyes, recoveries ranged from 83.4% to 112.3%. researchgate.net Another study on synthetic dyes in herbal medication using HPLC reported recoveries between 74.6% and 132.1%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the analysis of azo dyes, RSD values of 2.0-10.8% and less than 6.9% have been reported. researchgate.netresearchgate.net Inter-day and intra-day precision tests with CV thresholds of less than 5% are often recommended.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the UPLC-ESI-MS/MS analysis of Sudan dyes, LODs were between 0.3 and 1.4 ng g⁻¹, and LOQs were between 0.9 and 4.8 ng g⁻¹. researchgate.net A method for water-soluble azo dyes reported LODs and LOQs in the range of 0.01–0.04 mg/kg and 0.04–0.12 mg/kg, respectively. researchgate.net

The following table provides a summary of analytical validation parameters from various studies on azo dyes.

| Parameter | Value/Range | Technique | Reference |

|---|---|---|---|

| Linearity (r²) | >0.9945 | UPLC-ESI-MS/MS | researchgate.net |

| ≥0.9998 | UPLC-Orbitrap MS | researchgate.net | |

| Accuracy (Recovery %) | 83.4 - 112.3% | UPLC-ESI-MS/MS | researchgate.net |

| 74.6 - 132.1% | HPLC | researchgate.net | |

| Precision (RSD %) | 2.0 - 10.8% | UPLC-ESI-MS/MS | researchgate.net |

| <6.9% | HPLC | researchgate.net | |

| LOD | 0.3 - 1.4 ng g⁻¹ | UPLC-ESI-MS/MS | researchgate.net |

| 0.01 - 0.04 mg/kg | LC-MS/MS | researchgate.net | |

| LOQ | 0.9 - 4.8 ng g⁻¹ | UPLC-ESI-MS/MS | researchgate.net |

| 0.04 - 0.12 mg/kg | LC-MS/MS | researchgate.net |

Mechanistic Studies of Environmental Transformation and Degradation of Acid Red 26 2

Photocatalytic Degradation Mechanisms

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of organic pollutants like Acid Red 26(2-). This process typically involves the use of semiconductor nanomaterials that, upon irradiation with light of suitable energy, generate highly reactive species capable of breaking down the complex dye molecule.

Various semiconductor nanomaterials have been investigated for their efficacy in the photocatalytic degradation of Acid Red 26(2-) and other azo dyes.

Graphitic Carbon Nitride (g-C3N4): This metal-free semiconductor has gained attention due to its appealing electronic band structure, high stability, and simple synthesis. nih.gov It can be activated by UV-A light to catalyze the degradation of Acid Red 26. researchgate.net Studies have shown that g-C3N4 can effectively remove Acid Red 26 from both synthetic and real municipal wastewater, achieving high clearance rates. researchgate.net The photocatalytic activity of g-C3N4 is attributed to its ability to generate electron-hole pairs upon light irradiation, which then initiate redox reactions. researchgate.net Modifications such as creating porous structures or doping can enhance its photocatalytic efficiency by improving light absorption and reducing the recombination of charge carriers. nih.gov

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst due to its non-toxicity, low cost, chemical stability, and high reactivity. researchgate.netmdpi.com When irradiated with UV light, TiO2 generates electron-hole pairs that lead to the formation of reactive oxygen species. unlv.edu Composites of TiO2 with other materials, such as activated carbon or g-C3N4, have been developed to enhance its photocatalytic activity by improving adsorption capacity and reducing electron-hole recombination. researchgate.netmdpi.com For instance, a Fe3O4@TiO2 composite with exposed high-energy facets showed improved efficiency in degrading Acid Red 73, a related azo dye, by reducing the band gap and increasing the generation of reactive species. mdpi.com

Iridium Nanoparticles: Nanocatalysis using metal nanoparticles is an emerging technology for the oxidative degradation of organic dyes. nih.gov Iridium nanoparticles have demonstrated high catalytic activity in the degradation of Acid Red 26 in the presence of an oxidizing agent like hexacyanoferrate (III). nih.govresearchgate.netiwaponline.com The degradation rate is influenced by the size of the iridium nanoparticles, with smaller particles exhibiting higher catalytic activity. iwaponline.com The catalytic process involves the formation of a complex between the iridium nanoparticles and the dye, facilitating its oxidation. researchgate.net

Table 1: Overview of Semiconductor Nanomaterials in Acid Red 26(2-) Degradation

| Nanomaterial | Key Features | Mechanism of Action | Reported Efficiency |

|---|---|---|---|

| g-C3N4 | Metal-free, stable, activated by UV-A light. nih.govresearchgate.net | Generates electron-hole pairs under light irradiation, leading to redox reactions. researchgate.net | High clearance rates in synthetic and real wastewater. researchgate.net |

| TiO2 | Non-toxic, low cost, chemically stable, high reactivity. researchgate.netmdpi.com | Forms reactive oxygen species upon UV irradiation. unlv.edu | Composites with activated carbon show enhanced degradation. researchgate.net Fe3O4@TiO2 composite achieved 93.56% degradation of Acid Red 73 in 24 mins. mdpi.com |

| Iridium Nanoparticles | High catalytic activity for oxidative degradation. nih.govresearchgate.net | Forms a complex with the dye to facilitate oxidation. researchgate.net | Effective in the presence of an oxidizing agent; activity is size-dependent. iwaponline.com |

The degradation of azo dyes like Acid Red 26(2-) is primarily driven by the action of reactive oxygen species (ROS). These highly reactive chemical species are generated during the photocatalytic process when photogenerated holes and electrons interact with water and oxygen molecules.

The primary ROS involved in the degradation of azo dyes include hydroxyl radicals (•OH), superoxide (B77818) radicals (O2•−), and photogenerated holes (h+). rsc.org The cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color of the dye, is a critical step in the degradation process. mdpi.com

Scavenger experiments are often employed to identify the dominant ROS in the degradation mechanism. For instance, in the photocatalytic degradation of Acid Red 26 using g-C3N4, studies have indicated that holes (h+) and superoxide radicals (O2•−) play a significant role in the reaction. researchgate.net The absence of hydroxylated intermediate products in some studies suggests that hydroxyl radicals (•OH) may play a minor role in certain degradation pathways. researchgate.net The oxidizing power of these ROS is strong enough to break the azo linkage and further oxidize the resulting aromatic intermediates. opensciencepublications.com

To fully assess the environmental impact of degradation processes, it is essential to identify the intermediate products formed. The degradation of Acid Red 26(2-) proceeds through a series of steps, leading to the formation of various smaller molecules. Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying these intermediates. nih.govresearchgate.net

The proposed photocatalytic degradation mechanisms for Acid Red 26 are thought to involve oxidation, dealkylation, and cleavage of the methoxy (B1213986) group. researchgate.net The initial attack by ROS leads to the cleavage of the azo bond, resulting in the formation of aromatic amines and other substituted aromatic compounds. researchgate.net These intermediates can include benzene (B151609) and anthracene (B1667546) analogs. researchgate.net Further oxidation can lead to the opening of the aromatic rings and the formation of smaller, less hazardous compounds such as carboxylic acids and substituted carboxylic acids. nih.goviwaponline.com Ultimately, complete mineralization can convert the dye into carbon dioxide, water, and inorganic ions. researchgate.net

The efficiency of the photocatalytic degradation of Acid Red 26(2-) can be quantified by studying its kinetics and thermodynamics. The degradation process is influenced by several operational parameters, including pH, catalyst concentration, initial dye concentration, and temperature. nih.gov

Kinetics: The photocatalytic degradation of azo dyes often follows pseudo-first-order kinetics. opensciencepublications.comnih.govnih.gov The Langmuir-Hinshelwood model is also frequently used to describe the relationship between the initial degradation rate and the initial concentration of the dye. opensciencepublications.comnih.gov The degradation rate constant (k) is a key parameter derived from these kinetic models, providing a measure of how quickly the dye is degraded under specific conditions. For example, in the oxidative degradation of Acid Red 26 using iridium nanoparticles, the reaction follows first-order kinetics with respect to both the dye and the catalyst concentration. nih.gov

Thermodynamics: Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by studying the reaction rate at different temperatures. nih.gov These parameters provide insights into the feasibility and spontaneity of the degradation process. For the iridium nanoparticle-catalyzed degradation of Acid Red-26, the calculated thermodynamic parameters support the proposed mechanism involving the formation of an intermediate complex. nih.govresearchgate.net

Table 2: Kinetic and Thermodynamic Data for Azo Dye Degradation

| Parameter | Description | Relevance to Acid Red 26(2-) Degradation |

|---|---|---|

| Kinetic Model | Describes the rate of the reaction. | Often follows pseudo-first-order kinetics or the Langmuir-Hinshelwood model. opensciencepublications.comnih.govnih.gov |

| Rate Constant (k) | A measure of the reaction speed. | Higher values indicate faster degradation. Influenced by factors like catalyst type and concentration. nih.gov |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Lower activation energy suggests a more favorable reaction pathway. |

| Thermodynamic Parameters (ΔH‡, ΔS‡, ΔG‡) | Provide information on the energy changes and spontaneity of the reaction. | Calculated values help to elucidate the reaction mechanism, such as the formation of intermediate complexes. nih.govresearchgate.net |

Electrochemical Degradation Pathways

Electrochemical methods offer an alternative approach to the degradation of persistent organic pollutants like Acid Red 26(2-). These techniques utilize electrochemical reactions to generate reactive species or to directly oxidize the dye molecules at the electrode surface.

Anodic Oxidation: This process involves the direct or indirect oxidation of the dye at the anode. In direct anodic oxidation, the dye molecule is oxidized directly on the anode surface. In indirect oxidation, reactive species such as hydroxyl radicals are generated at the anode, which then attack and degrade the dye molecules. researchgate.net The addition of a semiconductor catalyst like TiO2 can enhance the efficiency of the electrolysis process. nih.gov The electrochemical oxidation of Acid Red B, a similar dye, showed that the conjugated bonds are destroyed, and the molecules are broken down into smaller, more biodegradable compounds. nih.gov The nitrogen-nitrogen double bond can be oxidized to nitrate. nih.gov

Electrocoagulation: This process utilizes sacrificial anodes, typically made of iron or aluminum, which corrode to produce metal hydroxides. tuiasi.ro These hydroxides act as coagulants, trapping and removing the dye molecules from the solution. researchgate.net The process is characterized by simple equipment and easy operation. tuiasi.ro During electrocoagulation, the azo bond can also act as an electron acceptor, leading to the breakdown of the dye molecule into aromatic amine and phenol (B47542) derivatives. mdpi.com The efficiency of color removal is influenced by parameters such as current density, pH, and initial dye concentration. tuiasi.ro

Influence of Electrode Materials on Degradation Efficiency

The efficiency of the electrochemical degradation of azo dyes like Acid Red 26(2-) is significantly influenced by the choice of electrode materials, which dictates the primary mechanism of degradation, be it direct oxidation at the anode or indirect oxidation via electrogenerated species. Different materials offer varied electrocatalytic properties, surface area, and stability, impacting reaction rates and energy consumption.

In the electro-Fenton process, a type of advanced electrochemical oxidation process (EAOP), specific combinations of anodes and cathodes are used to generate highly reactive hydroxyl radicals (•OH) in situ. For the degradation of Acid Red G (ARG), a synonym for Acid Red 26, an iron plate anode and a graphite (B72142) felt cathode have been utilized. nih.gov In this system, the iron anode serves as a source of Fe²⁺ ions (the Fenton catalyst), while the graphite felt cathode is used for the electrogeneration of hydrogen peroxide (H₂O₂). The subsequent reaction between Fe²⁺ and H₂O₂ produces •OH radicals, which are powerful, non-selective oxidizing agents that degrade the dye molecules. nih.gov This configuration achieved a removal rate of 94.05% for an initial ARG concentration of 300 mg L⁻¹ after 80 minutes of electrolysis under optimal conditions. nih.gov

Other studies on similar acid red dyes have explored different electrode combinations. For the degradation of Acid Red 14, an undivided electrochemical cell using a platinum (Pt) anode with either a carbon felt or glassy carbon cathode was effective. ut.ac.ir Carbon felt cathodes are often favored due to their high surface area and efficiency in H₂O₂ production. ut.ac.ir The choice of anode material is also critical. Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD), are known to be highly efficient for the electrochemical oxidation of organic pollutants because they generate M(•OH) from water oxidation, which are powerful oxidizing agents. researchgate.net In contrast, materials like iron and copper can participate in the degradation process through electrocoagulation, where the in situ generation of metal hydroxides aids in removing the dye from the solution. mdpi.com

The table below summarizes findings on electrode materials used in the degradation of Acid Red dyes.

Table 1: Influence of Electrode Materials on Acid Red Dye Degradation

| Dye | Anode Material | Cathode Material | Process | Key Findings | Reference |

|---|---|---|---|---|---|

| Acid Red G (Acid Red 26) | Iron Plate | Graphite Felt | Electro-Fenton-Feox | Achieved 94.05% removal at optimal conditions (pH 3, 20 mA/cm²). The iron anode provides the Fenton catalyst (Fe²⁺). | nih.gov |

| Acid Red 14 | Platinum (Pt) | Carbon Felt / Glassy Carbon | Electro-Fenton | Carbon felt cathode was more efficient, achieving 94% decolorization in 30 minutes. | ut.ac.ir |

| Acid Mixture Dyes | Iron (Fe) | Copper (Cu) | Galvanic Cell / Electrocoagulation | Utilizes a macro-corrosion galvanic cell for degradation, combining electrocoagulation and electrooxidation. | mdpi.com |

| Acid Red 14 | Titanium/Boron-Doped Diamond (Ti/BDD) | Not Specified | Anodic Oxidation | BDD is highlighted as an ideal material for indirect electrochemical oxidation due to its high O₂ evolution overpotential. | researchgate.netnih.gov |

Characterization of Products in Electrochemical Treatment Systems

The electrochemical treatment of Acid Red 26(2-) aims to mineralize the complex organic molecule into simpler, non-toxic compounds such as CO₂, H₂O, and inorganic ions. The process involves a series of intermediate products, the identification of which is crucial for understanding the degradation pathway and ensuring the complete detoxification of the wastewater.

During the electrochemical degradation of Acid Red G, spectral analysis showed that the absorbance peak in the visible region (at 505 nm), which corresponds to the chromophoric azo bond (-N=N-), decreases the fastest. nih.gov This indicates that the initial and most rapid step in the degradation is the cleavage of this azo bond, leading to the decolorization of the solution. nih.gov The absorbance peaks in the UV region (at 311 nm and 234 nm), which are associated with the aromatic rings of the dye molecule, decrease at a slower rate, signifying that the aromatic intermediates are more resistant to oxidation. nih.gov

While specific degradation pathways for the electrochemical treatment of Acid Red 26 are not extensively detailed, studies on its photocatalytic degradation—another advanced oxidation process—provide insight into the likely intermediates. Using liquid chromatography-mass spectrometry (LC-MS), a proposed degradation pathway for Acid Red 26 involves several key steps: oxidation, dealkylation, and cleavage of the methoxy group. researchgate.netresearchgate.net The initial attack by oxidizing species leads to the breakdown of the azo linkage, forming aromatic amines and phenolic compounds. These intermediates are subsequently attacked, leading to the opening of the aromatic rings and their eventual mineralization. researchgate.netresearchgate.net

The degradation of the related Acid Red 14 via an electrokinetic-electrooxidation process was also proposed to proceed through the cleavage of the azo bond, followed by the breakdown of the resulting aromatic amines and naphthol derivatives. nih.gov The complete mineralization of these intermediates is the ultimate goal to eliminate the total organic carbon (TOC) from the effluent. nih.gov

Biological and Enzymatic Biotransformation Processes

Microbial degradation offers an eco-friendly alternative for the treatment of wastewater containing Acid Red 26(2-). Both bacteria and fungi have demonstrated the ability to decolorize and degrade azo dyes through various metabolic pathways.

Fungal bioremediation, particularly using white-rot fungi, has been shown to be effective. The white-rot fungus Phanerochaete chrysosporium, for instance, can decolorize Acid Red 26. researchgate.net These fungi secrete a suite of extracellular, non-specific ligninolytic enzymes, including laccases and peroxidases, which are capable of degrading a wide variety of complex aromatic compounds, including synthetic dyes. nih.gov The degradation process by fungi can involve biosorption, where the dye binds to the surface of the fungal biomass, as well as biodegradation, where the dye is broken down by enzymatic action. nih.gov

Bacterial degradation of azo dyes typically occurs in a two-stage process. mdpi.com The first step is the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions, which results in the formation of colorless aromatic amines. mdpi.comnih.gov This step is often the rate-limiting part of the process. The resulting aromatic amines, which can be toxic, are then typically mineralized under aerobic conditions. mdpi.com Bacterial consortia, or mixed microbial cultures, are often more effective than single strains because different species can act synergistically to break down the dye and its various intermediates. nih.gov

The enzymatic cleavage of the azo bond is the critical step in the biological decolorization of Acid Red 26(2-). Azoreductases and laccases are the primary enzymes responsible for this transformation.

Azoreductases are enzymes produced by a wide range of bacteria that catalyze the reductive cleavage of the azo linkage (-N=N-). nih.govresearchgate.net This reaction is typically carried out under anaerobic or microaerophilic conditions and requires a redox cofactor, such as NADH or NADPH, as an electron donor. mdpi.com The enzyme transfers electrons to the azo bond, breaking it and forming two aromatic amines. nih.gov This process is highly effective for decolorization but produces intermediate amines that require further degradation. mdpi.com Studies have shown a significant increase in azoreductase activity in bacterial cultures following the complete decolorization of azo dyes. researchgate.net

Laccases , primarily found in fungi, are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and non-phenolic aromatic compounds. frontiersin.org Unlike azoreductases, laccases degrade dyes through a non-specific free-radical mechanism, which can prevent the formation of toxic aromatic amines. frontiersin.org However, some complex azo dyes, particularly those with a high redox potential, are not directly oxidized by laccase. In these cases, the addition of small molecules known as mediators is necessary. nih.gov The mediator is oxidized by the laccase, and this oxidized form, a stable radical, then carries out the oxidation of the dye molecule that the enzyme cannot access directly. nih.govnih.gov

Peroxidases are another class of enzymes, primarily from white-rot fungi like Phanerochaete chrysosporium, that play a significant role in the degradation of recalcitrant compounds such as azo dyes. nih.gov The two main types involved in lignin (B12514952) and dye degradation are Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP).

These enzymes are heme-containing proteins that catalyze the oxidation of various substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. nih.gov The catalytic cycle involves the oxidation of the enzyme by H₂O₂, followed by the one-electron oxidation of the substrate (the dye molecule or a mediator), generating radical cations. These highly reactive radicals then undergo spontaneous reactions, including azo bond cleavage, desulfonation, and aromatic ring opening, leading to the degradation of the dye. semanticscholar.org The non-specific nature of these radical-mediated reactions allows peroxidases to act on a wide array of structurally diverse dyes. researchgate.net

The efficiency and rate of microbial degradation of Acid Red 26(2-) are highly dependent on various environmental parameters. Optimizing these factors is crucial for the successful application of bioremediation technologies.

pH: The pH of the medium is one of the most critical factors influencing both microbial growth and the activity of degradative enzymes. mdpi.com Different microorganisms have different optimal pH ranges. For instance, bacterial consortia used to decolorize other reactive azo dyes have shown optimal performance at a pH of 8. researchgate.net In another study on bacterial degradation of methyl red, the optimal pH was found to be 9. mdpi.com Conversely, fungal degradation often proceeds more efficiently under acidic conditions. For example, the degradation of Ponceau 2R dye by Coriolopsis sp. was higher at an initial pH of 4.5. nih.gov

Co-factors and Co-substrates: The enzymatic reactions involved in dye degradation often require co-factors. Azoreductases, for example, depend on NADH or NADPH as electron donors for the reductive cleavage of the azo bond. mdpi.com Furthermore, the presence of additional carbon and nitrogen sources (co-substrates) can significantly enhance biodegradation. Microorganisms may utilize these easily metabolizable sources for growth and the production of the necessary enzymes. Studies have identified peptone and meat extract as significant factors that positively affect decolorization efficiency. researchgate.net The addition of glucose as a carbon source has also been shown to improve dye decolorization by providing the necessary energy and reducing equivalents for the microbes. nih.gov

The table below summarizes the influence of key environmental parameters on the biodegradation of azo dyes.

Table 2: Influence of Environmental Parameters on Azo Dye Biodegradation

| Parameter | Organism Type | Optimal Condition/Effect | Reference |

|---|---|---|---|

| pH | Bacteria | Optimal degradation is often in the neutral to alkaline range (pH 8-9). | researchgate.netmdpi.com |

| Fungi | Often prefer acidic conditions (e.g., pH 4.5) for optimal dye degradation. | nih.gov | |

| Co-substrates | Bacteria | Addition of peptone and meat extract significantly improves decolorization. | researchgate.net |

| Fungi/Bacteria | Glucose as a carbon source enhances microbial growth and provides reducing power, improving degradation rates. | nih.gov | |

| Oxygen | Bacteria | Initial azo bond cleavage is favored under microaerophilic/anaerobic conditions, while subsequent amine degradation is aerobic. | researchgate.netmdpi.com |

Adsorption-Based Removal Mechanisms

Adsorption has been identified as a highly effective method for the removal of azo dyes like Acid Red 26(2-) from aqueous environments. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. The efficiency of removal is governed by the physical and chemical properties of both the adsorbent and the dye, as well as the operational conditions of the system.

The efficacy of various materials, including carbonaceous adsorbents and low-cost biosorbents, for the removal of Acid Red dyes has been extensively studied. The equilibrium and rate of these adsorption processes are typically described by isotherm and kinetic models, respectively.

Adsorption Isotherms Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are most commonly used to analyze this relationship. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. epa.gov In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. worlddyevariety.com

Studies on various Acid Red dyes have shown that the experimental data can often be well-fitted by either the Langmuir or Freundlich model, depending on the specific adsorbent and conditions. For instance, the adsorption of Acid Red 27 on different morphologies of chitosan (B1678972), a biosorbent, was found to fit the Langmuir isotherm model well, with a maximum adsorption capacity (q_max) for chitosan hydrogel reaching 2732.2 mg/g. mdpi.com The removal of C.I. Acid Red 2 using biosorbents derived from mustard oil cake and sugarcane bagasse ash was best described by the Freundlich isotherm. worlddyevariety.com Similarly, a study on the adsorption of Acid Red 14 on surface soils also found a better fit with the Freundlich model. researchgate.netnih.gov For carbonaceous materials, the adsorption of an acid dye on graphite carbon nitride followed the Langmuir model, yielding a maximum adsorption capacity of 2063.04 mg g⁻¹ at a pH of 1.0. mst.dk

Adsorption Kinetics The kinetics of adsorption describe the rate at which the dye is removed from the solution. The pseudo-first-order and pseudo-second-order models are widely applied to analyze the kinetic data. The pseudo-second-order model, in particular, is frequently found to provide the best correlation for the adsorption of acid dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. worlddyevariety.commdpi.com

Research has consistently shown that the adsorption of various acid red dyes onto different adsorbents follows pseudo-second-order kinetics. This has been observed for the removal of C.I. Acid Red 2 by various biosorbents, Acid Red 27 by chitosan, and Acid Red 14 on soils. worlddyevariety.commdpi.comnih.gov This kinetic behavior indicates that the adsorption rate is dependent on the availability of active sites on the adsorbent surface. mdpi.com

Table 1: Adsorption Isotherm and Kinetic Parameters for Various Acid Red Dyes

| Adsorbent Material | Dye | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|---|

| Graphite Carbon Nitride (g-C3N4) | Acid Brilliant Red | Langmuir | 2063.04 mg/g (at pH 1.0) | Pseudo-Second-Order | mst.dk |

| Chitosan Hydrogel (CSH) | Acid Red 27 | Langmuir | 2732.2 mg/g | Pseudo-Second-Order | mdpi.com |

| Mustard Oil Cake, Sugarcane Bagasse Ash | C.I. Acid Red 2 | Freundlich | Not Specified | Pseudo-Second-Order | worlddyevariety.com |

| Surface Soils | Acid Red 14 | Freundlich | Not Specified | Pseudo-Second-Order | researchgate.netnih.gov |

The interaction between Acid Red 26(2-) and adsorbent surfaces is predominantly governed by the surface chemistry of the adsorbent and the electrostatic forces that arise under specific environmental conditions, particularly pH. mst.dk As an anionic dye, Acid Red 26(2-) possesses negatively charged sulfonate groups (-SO₃⁻) in aqueous solution. guidechem.com

The pH of the solution is a critical factor influencing the surface charge of the adsorbent. This is characterized by the point of zero charge (pHPZC), which is the pH at which the net surface charge of the adsorbent is zero. mdpi.com At a solution pH below the pHPZC, the adsorbent surface becomes protonated and carries a net positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules. mdpi.commst.dk Conversely, at a pH above the pHPZC, the adsorbent surface is deprotonated and becomes negatively charged, leading to electrostatic repulsion with the anionic dye and a decrease in adsorption efficiency. mst.dk

For example, the adsorption capacity of graphite carbon nitride for an acid dye increased significantly as the initial pH was decreased from 3.0 to 1.0. mst.dk This is because the lower pH increases the degree of protonation on the adsorbent, thereby attracting more anionic dye molecules. mst.dk Similarly, studies on biosorbents like water hyacinth leaves have shown that the surface zeta potential becomes positive at pH values below 2.37, resulting in higher adsorption capacity for anionic dyes due to strong electrostatic attraction. guidechem.com The maximum adsorption for C.I. Acid Red 2 on various biosorbents was also observed in acidic conditions, at pH values between 2 and 4. worlddyevariety.com Therefore, the primary mechanism for the adsorption of Acid Red 26(2-) involves strong electrostatic interactions, which can be optimized by adjusting the solution pH to below the pHPZC of the chosen adsorbent. mst.dkguidechem.com

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent material are crucial. The goal of regeneration is to desorb the captured dye molecules from the adsorbent's surface, restoring its adsorptive capacity for subsequent cycles without significant degradation of the material. researchgate.net

Chemical regeneration is a widely used technique for dye-saturated adsorbents and often involves altering the solution pH. ecetoc.org For anionic dyes like Acid Red 26(2-), which are bound to the adsorbent surface through electrostatic attraction under acidic conditions, desorption can be effectively achieved by creating conditions of electrostatic repulsion. This is accomplished by treating the spent adsorbent with a basic solution (e.g., NaOH). ecetoc.org Increasing the pH above the adsorbent's pHPZC causes the surface to become negatively charged, which repels the negatively charged anionic dye molecules, releasing them into the eluting solution. ecetoc.org

The reusability of the adsorbent is then evaluated over multiple adsorption-desorption cycles. While the regeneration process can restore the adsorbent's capacity, a gradual decrease in efficiency over several cycles is common due to incomplete desorption or minor degradation of the adsorbent structure. ecetoc.org Studies on various low-cost adsorbents have demonstrated excellent regeneration and high reusability for dye removal from wastewater, making the process more cost-effective and environmentally friendly by minimizing solid waste generation. ecetoc.org

Environmental Fate and Transport Dynamics

The environmental fate and transport of a chemical describe its movement and transformation within and between different environmental compartments such as water, soil, and air. chemsafetypro.com For Acid Red 26(2-), its high water solubility and ionic nature are key determinants of its behavior in the environment.

The partitioning of Acid Red 26(2-) between water and solid phases like soil or sediment is a critical process that influences its concentration, bioavailability, and transport. This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). mdpi.comresearchgate.net Koc measures the tendency of a chemical to adsorb to the organic matter in soil or sediment. researchgate.net

For ionic azo dyes, which include Acid Red 26(2-), Koc values are generally expected to be low. mst.dk A low Koc value signifies weak adsorption to soil organic matter and, consequently, a higher tendency to remain in the aqueous phase. mst.dkresearchgate.net This suggests that Acid Red 26(2-) will partition preferentially into water rather than sorbing to sediment in aquatic systems or soil particles in terrestrial environments.

However, the partitioning is not solely dependent on organic carbon. As an ionic compound, its adsorption can also be significantly influenced by ion-exchange processes and is highly sensitive to the pH and salinity of the system. researchgate.netmst.dk Studies on the adsorption of a similar dye, Acid Red 14, on surface soils showed that a decrease in pH or an increase in salinity (NaCl concentration) enhanced its adsorption. researchgate.netnih.gov Lower pH increases the positive charge on soil mineral surfaces, promoting the binding of the anionic dye, while increased salinity can compress the electrical double layer, also favoring adsorption. Therefore, while Acid Red 26(2-) generally favors the aqueous phase, its partitioning can be significantly modified by the specific geochemical conditions of the soil or aquatic system. nih.govmst.dk

Hydrophilicity, or the affinity for water, is a defining characteristic of Acid Red 26(2-). Its molecular structure contains two sulfonate groups, which are highly polar and ionize in water, making the compound very water-soluble. worlddyevariety.comguidechem.com This high solubility is a primary driver of its environmental mobility. mst.dk

The octanol-water partition coefficient (Kow) is often used to predict the environmental distribution of chemicals, but for highly ionic substances like Acid Red 26(2-), estimated Kow values are very low, further confirming its hydrophilic nature. mst.dk Due to its high water solubility and low tendency to adsorb to soil and sediment (low Koc), Acid Red 26(2-) is expected to be highly mobile in the environment. mst.dkresearchgate.net

When released into the environment, this high mobility allows the dye to be readily transported with water flow. This means it can easily contaminate groundwater by leaching through the soil profile and can be widely dispersed in surface water systems like rivers and lakes. The persistence of azo dyes against microbial degradation, combined with their high mobility, means they can travel long distances from the point of contamination, posing a widespread risk to aquatic ecosystems and potentially entering the food chain. mst.dk

Molecular Interactions and Binding Dynamics of Acid Red 26 2

Interactions with Biomacromolecules (In Vitro Studies)

The interaction of Acid Red 26(2-) with biological macromolecules like proteins and nucleic acids is a subject of significant interest, particularly for its application as a biological stain. These interactions are primarily non-covalent.

Acid Red 26(2-), widely known in biochemical applications as Ponceau S, is extensively used for the rapid and reversible staining of proteins on membranes such as nitrocellulose and polyvinylidene difluoride (PVDF). nih.govbitesizebio.comabcam.com The binding mechanism is primarily driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues (e.g., lysine (B10760008) and arginine) on the protein surface. abcam.combiocompare.com Additionally, non-covalent binding to non-polar or hydrophobic regions of the protein can occur. abcam.comelabscience.com

This binding is typically reversible, allowing the dye to be washed away, which is crucial for subsequent analytical procedures like Western blotting. abcam.combiocompare.com The interaction can induce conformational changes in the protein's secondary structure. While specific thermodynamic data for Acid Red 26(2-) is not extensively detailed in the provided literature, studies on similar azo dyes like C.I. Acid Red 2 with human serum albumin (HSA) show that the binding process can be characterized by changes in enthalpy (ΔH) and entropy (ΔS), indicating that both hydrogen bonding and hydrophobic forces are key stabilizing interactions. researchgate.net For instance, the negative enthalpy and positive entropy changes observed for Acid Red 2 suggest that the binding is a spontaneous process driven by both favorable enthalpic and entropic contributions. researchgate.net

Table 1: General Protein Binding Characteristics of Acid Red 26(2-) (Ponceau S)

| Binding Aspect | Description | References |

|---|---|---|

| Primary Mechanism | Electrostatic attraction between the dye's sulfonate groups and positively charged amino acids. | abcam.combiocompare.comelabscience.com |

| Secondary Mechanism | Non-covalent, hydrophobic interactions with non-polar regions of the protein. | abcam.comelabscience.com |

| Reversibility | The stain is reversible and can be removed by washing, often with water or a weak base. | nih.govbiocompare.com |

| Application | Widely used for detecting protein bands on nitrocellulose and PVDF membranes post-electrophoresis. | nih.govbitesizebio.com |

The interaction of azo dyes with nucleic acids is a critical area of study, given the potential for these compounds to act as intercalating or groove-binding agents. Small aromatic molecules can interact with double-stranded DNA (dsDNA) through several non-covalent modes, including insertion between base pairs (intercalation) or binding within the major or minor grooves. researchgate.netmdpi.com Intercalation typically involves strong π–π stacking interactions between the dye's aromatic system and the DNA base pairs. researchgate.net

While specific studies detailing the binding affinity and preferred interaction mode of Acid Red 26(2-) with nucleic acids are not prevalent in the provided search results, the general behavior of azo dyes suggests potential for such interactions. Molecular docking studies on other azo dyes have shown stable complex formation with dsDNA in both minor groove and intercalative modes. mdpi.com These binding events can lead to conformational changes in the DNA helix and, in some cases, induce strand breaks. mdpi.com The binding affinity is influenced by factors such as the dye's structure, charge, and the specific nucleotide sequence of the DNA. oup.commdpi.com

A variety of powerful techniques are employed to characterize the binding dynamics of small molecules like Acid Red 26(2-) with biomacromolecules. researchgate.net These methods provide insights into binding constants, mechanisms, and structural changes.

Fluorescence Spectroscopy : This is a highly sensitive method used to study ligand-protein interactions. Techniques like fluorescence quenching can determine binding constants (Kb) and the number of binding sites. mdpi.com The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon binding of a ligand. This quenching can be static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to detect conformational changes in the secondary structure of proteins and nucleic acids upon ligand binding. researchgate.netmdpi.com For example, changes in the characteristic alpha-helical bands of a protein at 208 and 222 nm can indicate a structural alteration induced by the dye. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique monitors changes in the absorption spectrum of the dye or the biomacromolecule upon complex formation. It is often used in titration experiments to calculate binding constants. researchgate.netiwaponline.com

Molecular Docking : This computational approach predicts the preferred binding orientation and affinity of a ligand to a macromolecular target. mdpi.comrsc.org It helps to visualize the interaction at an atomic level, identifying key residues and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) involved in stabilizing the complex. researchgate.netrsc.org

Table 2: Common Techniques for Characterizing Dye-Biomacromolecule Interactions

| Technique | Information Provided | References |

|---|---|---|

| Fluorescence Quenching | Binding constants, binding sites, quenching mechanism (static/dynamic). | mdpi.comhuji.ac.il |

| Circular Dichroism (CD) | Ligand-induced conformational changes in protein/nucleic acid secondary structure. | researchgate.netmdpi.com |

| UV-Visible Spectroscopy | Binding mode and affinity, monitoring complex formation. | researchgate.netiwaponline.commdpi.com |

| Molecular Docking | Prediction of binding sites, binding energy, and specific intermolecular forces. | mdpi.comrsc.orgmdpi.com |

Interactions with Advanced Material Surfaces

The interactions of Acid Red 26(2-) with synthetic material surfaces are leveraged in environmental remediation and advanced technological applications. These interactions are governed by the physicochemical properties of both the dye and the material surface.

Acid Red 26(2-) has been shown to interact strongly with various nanoparticles and composite materials, an attribute primarily studied for its removal from aqueous solutions. The mechanisms of this surface interaction, or adsorption, are diverse.

Graphite (B72142) Carbon Nitride (g-C₃N₄) : This material can adsorb azo dyes through a combination of hydrophobic effects and π–π interactions between its tri-s-triazine units and the aromatic rings of the dye. acs.org Hydrogen bonding also plays a significant role in the adsorption process. acs.org

Fe-based Composites : Porous composites containing iron and carbon have been used as effective adsorbents for Acid Red 66, a similar azo dye. mdpi.com The adsorption process involves the dye molecules occupying active sites on the material's surface. mdpi.com

Amino Silica (B1680970) Particles : The adsorption of anionic dyes like Acid Red 88 onto amino-functionalized silica particles involves multiple interactions, including electrostatic attraction between the anionic dye and the protonated amino groups on the silica surface. researchgate.net

Chitosan (B1678972) Composites : Chitosan, a biopolymer, can be used to create composite materials that interact with dyes through ionic interactions, hydrogen bonding, and complex formation. mdpi.com Its protonated amino groups are particularly effective at binding negatively charged dye molecules. mdpi.com

Table 3: Adsorption of Acid Red Dyes on Various Nanomaterials

| Adsorbent Material | Dye Studied | Adsorption Mechanism(s) | References |

|---|---|---|---|

| Graphite Carbon Nitride (g-C₃N₄) | Acid Brilliant Red | Hydrophobic effects, π–π interactions, hydrogen bonding. | acs.org |

| Amino Silica Microspheres | Acid Red 88 | Electrostatic attraction, multiple other interactions. | researchgate.net |

| Fe/C-based Composites | Acid Red 66 | Surface binding to active sites. | mdpi.com |

In dye-sensitized solar cells (DSSCs), a dye molecule adsorbed onto the surface of a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption. rsc.orgrsc.org The fundamental working principle involves:

Photoexcitation : The dye absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Electron Injection : The excited dye (D*) injects the electron into the conduction band of the semiconductor. This process is typically ultrafast, occurring on a femto- to picosecond timescale. rsc.orgrsc.org

Dye Regeneration : The oxidized dye (D+) is reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in an electrolyte solution. rsc.orgacs.org

The efficiency of a DSSC is highly dependent on the dye's ability to absorb light, its electrochemical potential, and the stability of its bond to the semiconductor surface. d-nb.info Anthocyanin and other organic dyes are often attached to the TiO₂ surface through condensation between hydroxyl or carboxyl groups on the dye and hydroxyl groups on the semiconductor surface, forming chelating bonds with Ti(IV) ions. d-nb.info

Theoretical and Computational Chemistry Applications to Acid Red 26 2

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wiley-vch.dearchive.org It is widely employed to determine molecular geometries, electronic properties, and reactivity with a favorable balance of accuracy and computational cost. wiley-vch.de

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. iau.irrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govtandfonline.com

The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For azo dyes, the HOMO is often distributed over the aromatic rings, while the LUMO can be located on the azo group (–N=N–) and associated moieties, indicating that this region is susceptible to electronic transitions and reactions. rsc.orgtandfonline.com

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from DFT calculations. It maps the electron density to visualize the charge distribution of a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other species, with the negative regions indicating likely sites for electrophilic attack and the positive regions indicating sites for nucleophilic attack. nih.govmdpi.com

| Parameter | Description | Significance for Acid Red 26(2-) |

|---|---|---|